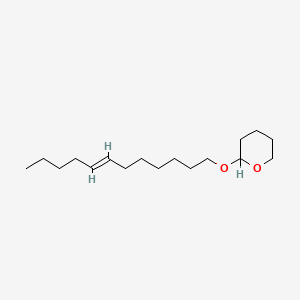

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-

Description

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- (CAS: 55305-37-8) is a tetrahydropyran derivative substituted with a (7E)-7-dodecenyloxy group. Its molecular formula is C₁₇H₃₂O₂, with a molecular weight of 268.43 g/mol . The compound is characterized by a 12-carbon alkenyl chain (C12:1, E-configuration) attached via an ether linkage to the oxygen atom of the tetrahydropyran ring.

Regulatory records indicate that the compound is listed on Canada’s Non-Domestic Substances List (NDSL), meaning its manufacture or import may require notification under New Substances Notification Regulations .

Properties

CAS No. |

55305-37-8 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-[(E)-dodec-7-enoxy]oxane |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ |

InChI Key |

GLHIBVZXAHLBAQ-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCOC1CCCCO1 |

Canonical SMILES |

CCCCC=CCCCCCCOC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is favored due to its versatility and efficiency in producing 2H-pyrans. Additionally, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been employed to synthesize tetrahydropyrans .

Industrial Production Methods: Industrial production of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- often relies on scalable and stereoselective synthetic methods. These methods include the ring-expansion of monocyclopropanated heterocycles and the use of lanthanide triflates as catalysts for intramolecular hydroalkoxylation .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in the formation of tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- include Raney nickel for hydrogenation, p-toluenesulfonic acid for ether formation, and cerium ammonium nitrate for the reaction of tertiary diols .

Major Products: The major products formed from these reactions include 2-tetrahydropyranyl ethers, which are resilient to various reactions and can be restored to parent alcohols through acid-catalyzed hydrolysis .

Scientific Research Applications

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- has several scientific research applications. It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, it has anti-inflammatory and analgesic effects, which could be useful in treating various inflammatory conditions. This compound is also valuable in synthetic chemistry as a building block for synthesizing various compounds.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Chain Length and Saturation : Longer alkyl/alkynyl chains (e.g., heptadecynyloxy) increase hydrophobicity and molecular weight, influencing applications in lipid-rich environments (e.g., antimicrobial agents) . The E-configuration in the target compound’s alkenyl group may enhance stereospecific interactions in catalysis or material science.

- Halogenation : Brominated and chlorinated derivatives exhibit higher densities and reactivity, suitable for synthesizing halogenated intermediates .

- Regulatory Status : The NDSL listing of the target compound highlights regulatory scrutiny, whereas analogues like 2-methoxytetrahydropyran face fewer restrictions due to established safety profiles .

Biological Activity

2H-Pyran derivatives, particularly those with long-chain alkoxy groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is a specific analogue that possesses potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies.

- Chemical Formula: C22H40O2

- Molecular Weight: 336.5518 g/mol

- IUPAC Name: 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-

- CAS Registry Number: 56599-50-9

Biological Activity Overview

The biological activity of 2H-Pyran derivatives is often linked to their structural features, which influence their interaction with biological targets. Key areas of activity include:

- Antimicrobial Effects: Various studies have demonstrated that pyran derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, compounds similar to 2H-Pyran have shown effectiveness against antibiotic-resistant strains.

- Antitumor Activity: Some pyran derivatives have been identified as having cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties: Research indicates that certain pyran compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

A study published in MedChemComm highlighted the synthesis and evaluation of various pyran derivatives, including long-chain alkoxy variants. The results indicated that these compounds exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for specific strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2H-Pyran derivative A | 16 | Staphylococcus aureus |

| 2H-Pyran derivative B | 32 | Escherichia coli |

| 2H-Pyran derivative C | 8 | Pseudomonas aeruginosa |

Antitumor Activity

Research conducted by El Sayed et al. explored the cytotoxic effects of pyran derivatives on various cancer cell lines. The study found that the compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating a promising anti-cancer potential .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 2H-Pyran derivative |

| A549 (Lung Cancer) | 20 | 2H-Pyran derivative |

Anti-inflammatory Effects

In a computational study published in Symmetry, researchers evaluated the anti-inflammatory potential of pyran derivatives through molecular docking studies. The findings suggested that these compounds could effectively inhibit key inflammatory mediators such as COX-2 and IL-6 .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((7E)-7-dodecenyloxy)tetrahydro-2H-pyran, and how do reaction parameters affect yield and purity?

Answer:

- Key Routes :

- Nucleophilic Substitution : Use alkoxy precursors (e.g., 7E-dodecenol) with tetrahydro-2H-pyran derivatives under acid catalysis (e.g., BF₃·OEt₂) .

- Multi-component Reactions : Combine aldehydes, amines, and cyclic ketones to form tetrahydropyran cores, followed by functionalization of the dodecenyloxy chain .

- Critical Parameters :

- Catalysts : Acidic conditions (BF₃·OEt₂) enhance ether bond formation but may require strict anhydrous conditions to avoid hydrolysis .

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but risk side reactions (e.g., isomerization of the (7E)-dodecenyl chain) .

- Solvent Choice : Non-polar solvents (e.g., toluene) favor etherification, while polar aprotic solvents (e.g., DMF) may stabilize intermediates but reduce yields .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and stereochemistry?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify key signals:

- Pyran ring protons (δ 3.5–4.5 ppm for oxymethylene groups).

- (7E)-dodecenyl chain (δ 5.3–5.5 ppm for trans-alkene protons; coupling constant J ≈ 15 Hz) .

- Mass Spectrometry (EI/CI) :

- GC-MS :

Advanced: How can researchers address contradictions in reported reaction outcomes for tetrahydropyran derivatives with long alkenyloxy chains?

Answer:

- Case Study : Conflicting yields in nucleophilic substitutions (e.g., 57% vs. 84% in similar reactions ):

- Root Causes :

Moisture Sensitivity : Trace water hydrolyzes intermediates; use molecular sieves or inert atmospheres.

Competing Pathways : Longer chains (e.g., dodecenyl) may undergo intramolecular cyclization instead of ether formation.

- Mitigation Strategies :

- Kinetic vs. Thermodynamic Control : Lower temperatures favor desired products by slowing side reactions.

- Additives : Steric hindrance agents (e.g., 2,6-lutidine) suppress undesired pathways .

Advanced: What strategies enhance diastereoselectivity in synthesizing stereochemically complex tetrahydropyran derivatives?

Answer:

- Chiral Catalysts :

- Substrate Engineering :

- Computational Guidance :

Safety: What protocols are critical for handling this compound, given hazards observed in structural analogs?

Answer:

- Hazard Profile :

- Eye Irritation : Analogous tetrahydropyrans (e.g., δ-valerolactone) are GHS Category 1 eye irritants .

- Handling :

- PPE : Safety goggles, nitrile gloves, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management :

- Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.